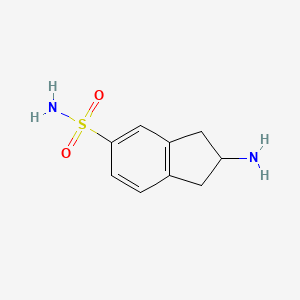

2-amino-2,3-dihydro-1H-indene-5-sulfonamide

Übersicht

Beschreibung

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, with an amino group and a sulfonamide group attached.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-2,3-dihydro-1H-inden-5-sulfonamid umfasst in der Regel die folgenden Schritte:

Bildung des Inden-Grundgerüsts: Das Inden-Grundgerüst kann durch eine Diels-Alder-Reaktion zwischen einem Dien und einem Dienophil synthetisiert werden.

Einführung der Aminogruppe: Die Aminogruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, wobei ein geeignetes Amin mit einem halogenierten Indenderivat reagiert.

Sulfonamidbildung: Die Sulfonamidgruppe wird durch Umsetzung der Amino-Inden-Verbindung mit einem Sulfonylchlorid unter basischen Bedingungen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Amino-2,3-dihydro-1H-inden-5-sulfonamid kann optimierte Versionen der oben genannten Synthesewege beinhalten, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Katalysatoren und Lösungsmittel werden ausgewählt, um die Ausbeute zu maximieren und den Abfall zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-2,3-dihydro-1H-inden-5-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in andere funktionelle Gruppen wie Amine umwandeln.

Substitution: Die Amino- und Sulfonamidgruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Sulfonsäuren ergeben, während Reduktion Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

2-Amino-2,3-dihydro-1H-inden-5-sulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Inhibitor von Enzymen oder Rezeptoren untersucht, die an Krankheitspfaden beteiligt sind.

Biologie: Die Fähigkeit der Verbindung, mit biologischen Zielen zu interagieren, macht sie nützlich bei der Untersuchung von Zellprozessen und Signalwegen.

Industrie: Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet werden, darunter Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-2,3-dihydro-1H-inden-5-sulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Beispielsweise bindet es als DDR1-Inhibitor an die Kinase-Domäne von DDR1, blockiert seine Aktivität und hemmt so die nachgeschalteten Signalwege, die an Zellproliferation und -überleben beteiligt sind . Dies macht es zu einem potenziellen Therapeutikum für Krankheiten wie Krebs.

Wirkmechanismus

The mechanism of action of 2-amino-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For example, as a DDR1 inhibitor, it binds to the kinase domain of DDR1, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for diseases such as cancer.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-2,3-dihydro-1H-inden-5-carboxamid: Diese Verbindung ist strukturell ähnlich, hat aber eine Carboxamidgruppe anstelle einer Sulfonamidgruppe.

2,3-Dihydro-1H-inden-5-sulfonamid: Es fehlt die Aminogruppe, aber die Sulfonamidfunktionalität bleibt erhalten, was ihre Reaktivität und biologische Aktivität verändern kann.

Einzigartigkeit

2-Amino-2,3-dihydro-1H-inden-5-sulfonamid ist aufgrund des Vorhandenseins sowohl der Amino- als auch der Sulfonamidgruppe einzigartig, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen. Seine doppelte Funktionalität ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.

Biologische Aktivität

2-Amino-2,3-dihydro-1H-indene-5-sulfonamide is a sulfonamide compound that has garnered attention for its biological activities, particularly in oncology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of Discoidin Domain Receptor 1 (DDR1) . By binding to DDR1, this compound suppresses its kinase activity, which significantly impacts various signaling pathways associated with cell adhesion, migration, and proliferation. This inhibition has been linked to effects on cancer cell proliferation and apoptosis, indicating its potential as a therapeutic agent in oncology.

Biological Activity Overview

| Activity | Description |

|---|---|

| DDR1 Inhibition | Suppresses kinase activity of DDR1, affecting cell signaling pathways. |

| Cancer Cell Proliferation | Inhibits proliferation of various cancer cell lines; potential for use in cancer therapy. |

| Apoptosis Induction | Promotes programmed cell death in cancer cells through modulation of signaling pathways. |

| Enzyme Inhibition | Known for its enzyme inhibition properties, potentially affecting metabolic pathways. |

Research Findings

Recent studies have demonstrated the compound's effectiveness against different cancer types. For instance, it has shown promising results in inhibiting the growth of breast cancer and colorectal cancer cells. The compound's ability to induce apoptosis was confirmed through various assays measuring early and late apoptotic cells.

Case Studies

- Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in early apoptosis (3.82%) compared to control (0.46%) after 48 hours of treatment .

- Colorectal Cancer Study : A similar study on HT-29 colorectal cancer cells indicated that the compound induced late apoptosis (26.24%) much higher than the control group (0.25%), suggesting a robust apoptotic response .

Comparative Analysis

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains amino and sulfonamide groups | Known for potent DDR1 inhibition and anticancer activity |

| 2-amino-2,3-dihydro-1H-indene-5-carboxamide | Contains carboxamide instead of sulfonamide | May exhibit different reactivity due to carboxylic acid functionality |

| 2,3-dihydro-1H-indene-5-sulfonamide | Lacks amino group | Potentially altered biological activity due to absence of amino functionality |

Future Directions

The unique dual functional groups present in this compound may be further explored for their potential in drug development targeting DDR1-related pathways. Ongoing research could focus on:

- Developing derivatives with enhanced selectivity and potency.

- Investigating combination therapies with existing anticancer agents.

Eigenschaften

IUPAC Name |

2-amino-2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-3-6-1-2-9(14(11,12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWXUWAWIYLUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.